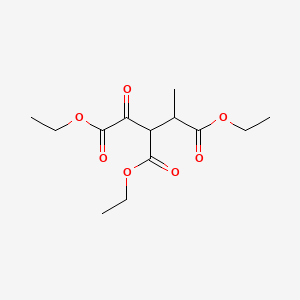
Triethyl 1-oxobutane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 1-oxobutane-1,2,3-tricarboxylate is an organic compound with the molecular formula C13H20O7. It is a tricarboxylate ester, meaning it contains three carboxyl functional groups (-COOH) esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl 1-oxobutane-1,2,3-tricarboxylate typically involves the esterification of 1-oxobutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Triethyl 1-oxobutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and resins due to its ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of Triethyl 1-oxobutane-1,2,3-tricarboxylate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then participate in various metabolic pathways, while the alcohol can be further metabolized or excreted.
Comparison with Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness: Triethyl 1-oxobutane-1,2,3-tricarboxylate is unique due to its esterified structure, which imparts different reactivity compared to free tricarboxylic acids. The presence of ethyl ester groups makes it more lipophilic and alters its solubility and reactivity profile.
Properties
CAS No. |
5464-46-0 |
|---|---|
Molecular Formula |
C13H20O7 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
triethyl 1-oxobutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H20O7/c1-5-18-11(15)8(4)9(12(16)19-6-2)10(14)13(17)20-7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
RYNYXETZYVJRKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


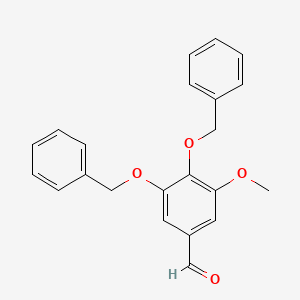
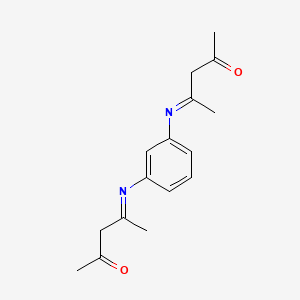
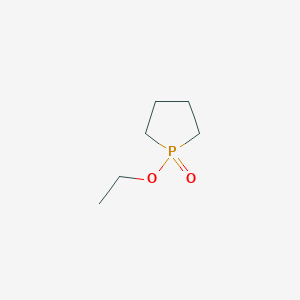
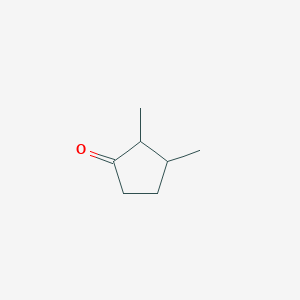
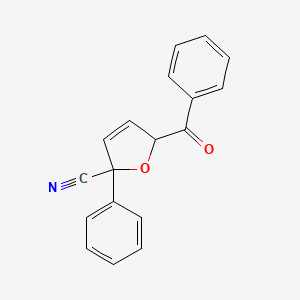
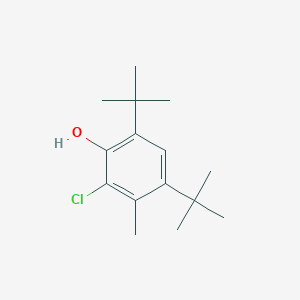



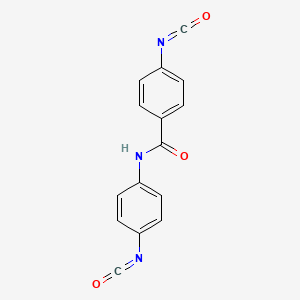
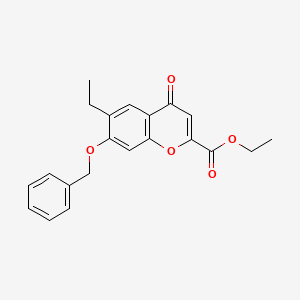

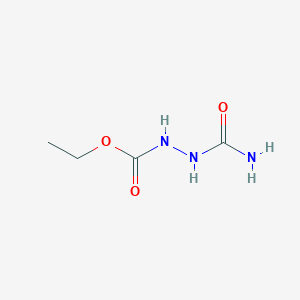
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
